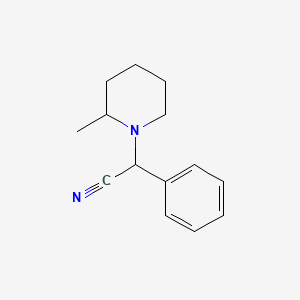

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile

Description

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-12-7-5-6-10-16(12)14(11-15)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUURFZKOEDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile typically involves the reaction of 2-methylpiperidine with benzyl cyanide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(2-Methylpiperidin-1-yl)-2-phenylacetamide.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: 2-(2-Methylpiperidin-1-yl)-2-phenylacetamide.

Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

Synthetic Applications

The versatility of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in synthetic pathways is notable. It can serve as an intermediate in the synthesis of various biologically active compounds. Several synthetic routes have been developed for its preparation, highlighting its accessibility through established organic synthesis techniques.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its interactions with specific biological targets warrant further investigation, as compounds with similar structures have shown promise in therapeutic applications.

Potential Therapeutic Applications

- Antimicrobial Activity : Compounds structurally related to this compound have been evaluated for their antimicrobial properties, particularly against resistant bacterial strains .

- Cancer Therapy : Some derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cell lines. The spirocyclic structure of certain analogs has been linked to enhanced biological activity .

- Neurological Disorders : The compound's potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase suggests applications in treating Alzheimer's disease and other cognitive impairments .

- Metabolic Disorders : There is emerging evidence that compounds related to this structure may be effective in treating metabolic syndrome, including type 2 diabetes and obesity, by modulating pathways associated with insulin resistance .

Data Table of Related Compounds

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound, against multi-drug resistant strains of Pseudomonas aeruginosa. The results indicated significant inhibition at low concentrations, suggesting potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that derivatives of this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin. The compound's unique structural features were credited for its enhanced cytotoxicity .

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

2-(2-Methylpiperidin-1-yl)-2-phenylacetamide: This compound is similar in structure but has an amide group instead of a nitrile group.

2-(2-Methylpiperidin-1-yl)-2-phenylpropionitrile: This compound has an additional methyl group on the phenyl ring.

Uniqueness: 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile is unique due to its specific combination of a piperidine ring and a phenylacetonitrile group, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a piperidine ring and a phenylacetonitrile moiety, which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of 218.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cyclin-Dependent Kinase 2 (CDK2) Inhibition : Similar compounds have been identified as inhibitors of CDK2, leading to alterations in cell cycle progression. This inhibition can disrupt the transition from the G1 phase to the S phase, resulting in cell cycle arrest and apoptosis in cancer cells .

- SHP2 Protein Tyrosine Phosphatase : Research indicates that this compound exhibits selective inhibition of SHP2, a critical regulator in the MAPK signaling pathway. This inhibition can suppress oncogenic signaling and promote cancer cell death at sub-micromolar concentrations .

Biochemical Pathways

The compound is involved in several biochemical pathways that mediate its effects:

- Cell Cycle Regulation : By inhibiting CDK2, it affects downstream signaling pathways that control cell proliferation and survival.

- MAPK Signaling Pathway : The selective inhibition of SHP2 leads to decreased MAPK pathway activation, which is crucial for many cancer types .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Case Studies

- Cancer Therapy : In vitro studies demonstrated that this compound induced apoptosis in FaDu cells more effectively than standard treatments like bleomycin. The compound's structure facilitated enhanced interaction with cellular targets, suggesting its potential as a lead compound in cancer therapy .

- Inhibition of Quorum Sensing : The compound has been evaluated for its ability to disrupt quorum sensing in Pseudomonas aeruginosa, which could serve as an adjuvant therapy to enhance antibiotic efficacy.

Q & A

Q. What are the established synthetic methodologies for preparing 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, and what key reaction conditions are involved?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, α-aminonitrile intermediates can react with 2-methylpiperidine under basic conditions. A validated approach includes alkylation using potassium hexamethyldisilazide (KHMDS) as a base and allyl bromide, achieving near-quantitative yields . Purification often employs column chromatography (ethyl acetate/hexane systems), and yields are optimized by controlling stoichiometric ratios and reaction temperatures (e.g., 0°C to room temperature). Safety protocols for handling flammable intermediates (e.g., ethyl acetate) are critical .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Answer: Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), which provides unit cell parameters (e.g., monoclinic system: a = 7.9826 Å, b = 21.3400 Å, c = 8.7253 Å, β = 90.471°) . Complementary techniques include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to flammability (GHS02) and eye irritation risks (GHS07) .

- Storage : Airtight containers at 2–8°C to prevent degradation .

- Spill management : Use inert absorbents (vermiculite) and avoid ignition sources.

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .

Advanced Research Questions

Q. How do electronic effects of phenyl ring substituents influence synthetic efficiency in derivatives of this compound?

Answer: Electron-withdrawing groups (EWGs; e.g., -NO₂, -CN) enhance reaction rates and yields by stabilizing transition states. For example, PCA-Fe₃O₄ nanocatalysts enable 85–92% yields with EWGs, while electron-donating groups (EDGs; e.g., -OCH₃) yield 45–60% due to reduced electrophilicity . Mechanistic studies suggest EWGs facilitate nucleophilic attack via resonance withdrawal, which is critical for optimizing reaction conditions (e.g., 60°C, 12 h) .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data during structural refinement?

Answer:

- Multi-scan absorption corrections (e.g., CrysAlis RED) address intensity variations in XRD data .

- High-resolution refinement (SHELXL) with full-matrix least-squares on F² achieves R values <0.04 .

- DFT calculations (B3LYP/6-311G**) validate experimental geometries by identifying low-energy conformers .

- Thermal ellipsoid analysis confirms proper modeling of rotational disorder .

Q. How can stereochemical outcomes be controlled during synthesis of chiral derivatives?

Answer:

- Chiral auxiliaries : (R)-BINOL-derived catalysts induce asymmetry in Mannich reactions, achieving up to 95% enantiomeric excess (ee) .

- Dynamic kinetic resolution : Basic conditions (KHMDS, THF, -78°C) exploit equilibrium between diastereomers to favor single enantiomers .

- Chiral HPLC : Chiralpak IA columns (hexane/isopropanol eluent) confirm enantiopurity .

Q. What computational methods predict the physicochemical properties (e.g., solubility, LogP) of this compound?

Answer:

- LogP calculation : Experimental LogP = 1.387 (octanol-water partition coefficient) predicts moderate lipophilicity, guiding solvent selection (e.g., ethyl acetate) .

- Molecular dynamics simulations : Assess solubility in aqueous buffers (pH 6–8) using Hansen solubility parameters.

- Density functional theory (DFT) : Predicts reactive sites (e.g., nitrile group) for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.